[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,10S,12R,13S,14S,17R)-12,14-Dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate [(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,10S,12R,13S,14S,17R)-12,14-Dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate Lanatoside C is an anticancer agent, acting through protein kinase C-delta (PKCdelta) to cause apoptosis of human hepatocellular carcinoma cells.
Brand Name: Vulcanchem
CAS No.: 17575-22-3
VCID: VC0532413
InChI: InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26-,27+,28-,29-,30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47+,48+,49+/m1/s1
SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Molecular Formula: C49H76O20
Molecular Weight: 985.1 g/mol

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,10S,12R,13S,14S,17R)-12,14-Dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate

CAS No.: 17575-22-3

Inhibitors

VCID: VC0532413

Molecular Formula: C49H76O20

Molecular Weight: 985.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

[(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,10S,12R,13S,14S,17R)-12,14-Dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate - 17575-22-3

CAS No. 17575-22-3
Product Name [(2R,3R,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,10S,12R,13S,14S,17R)-12,14-Dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Molecular Formula C49H76O20
Molecular Weight 985.1 g/mol
IUPAC Name [6-[6-[6-[[(3S,5R,8R,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Standard InChI InChI=1S/C49H76O20/c1-21-43(67-38-17-32(53)44(22(2)62-38)68-39-18-33(64-24(4)51)45(23(3)63-39)69-46-42(58)41(57)40(56)34(19-50)66-46)31(52)16-37(61-21)65-27-9-11-47(5)26(14-27)7-8-29-30(47)15-35(54)48(6)28(10-12-49(29,48)59)25-13-36(55)60-20-25/h13,21-23,26-35,37-46,50,52-54,56-59H,7-12,14-20H2,1-6H3/t21?,22?,23?,26-,27+,28-,29-,30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47+,48+,49+/m1/s1
Standard InChIKey JAYAGJDXJIDEKI-PTGWOZRBSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Appearance Solid powder
Description Lanatoside C is an anticancer agent, acting through protein kinase C-delta (PKCdelta) to cause apoptosis of human hepatocellular carcinoma cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Allocor
Cedilanid
Ceglunat
Celanide
isolanid
lanatigen C
lanatoside C
Lanocide
Reference 1: Chao MW, Chen TH, Huang HL, Chang YW, HuangFu WC, Lee YC, Teng CM, Pan SL. Lanatoside C, a cardiac glycoside, acts through protein kinase Cδ to cause apoptosis of human hepatocellular carcinoma cells. Sci Rep. 2017 Apr 7;7:46134. doi: 10.1038/srep46134. PubMed PMID: 28387249; PubMed Central PMCID: PMC5384006.
2: Durmaz I, Guven EB, Ersahin T, Ozturk M, Calis I, Cetin-Atalay R. Liver cancer cells are sensitive to Lanatoside C induced cell death independent of their PTEN status. Phytomedicine. 2016 Jan 15;23(1):42-51. doi: 10.1016/j.phymed.2015.11.012. Epub 2015 Dec 12. PubMed PMID: 26902406.
3: Shi H, Mao X, Zhong Y, Liu Y, Zhao X, Yu K, Zhu R, Wei Y, Zhu J, Sun H, Mao Y, Zeng Q. Lanatoside C Promotes Foam Cell Formation and Atherosclerosis. Sci Rep. 2016 Jan 29;6:20154. doi: 10.1038/srep20154. PubMed PMID: 26821916; PubMed Central PMCID: PMC4731744.
4: Kang MA, Kim MS, Kim W, Um JH, Shin YJ, Song JY, Jeong JH. Lanatoside C suppressed colorectal cancer cell growth by inducing mitochondrial dysfunction and increased radiation sensitivity by impairing DNA damage repair. Oncotarget. 2016 Feb 2;7(5):6074-87. doi: 10.18632/oncotarget.6832. PubMed PMID: 26756216; PubMed Central PMCID: PMC4868741.
5: Crommentuijn MH, Maguire CA, Niers JM, Vandertop WP, Badr CE, Würdinger T, Tannous BA. Intracranial AAV-sTRAIL combined with lanatoside C prolongs survival in an orthotopic xenograft mouse model of invasive glioblastoma. Mol Oncol. 2016 Apr;10(4):625-34. doi: 10.1016/j.molonc.2015.11.011. Epub 2015 Dec 11. PubMed PMID: 26708508; PubMed Central PMCID: PMC4826802.
6: Wang W, Liu H, Yang J, Shen Y. Acute Pulmonary Edema After Cranioplasty. J Neurosurg Anesthesiol. 2016 Jan;28(1):84. doi: 10.1097/ANA.0000000000000197. PubMed PMID: 26083423.
7: Carlier J, Guitton J, Romeuf L, Bévalot F, Boyer B, Fanton L, Gaillard Y. Screening approach by ultra-high performance liquid chromatography-tandem mass spectrometry for the blood quantification of thirty-four toxic principles of plant origin. Application to forensic toxicology. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 15;975:65-76. doi: 10.1016/j.jchromb.2014.10.028. Epub 2014 Nov 1. PubMed PMID: 25438245.
8: Cheung YY, Chen KC, Chen H, Seng EK, Chu JJ. Antiviral activity of lanatoside C against dengue virus infection. Antiviral Res. 2014 Nov;111:93-9. doi: 10.1016/j.antiviral.2014.09.007. Epub 2014 Sep 22. PubMed PMID: 25251726.
9: Aparna V, Dineshkumar K, Mohanalakshmi N, Velmurugan D, Hopper W. Identification of natural compound inhibitors for multidrug efflux pumps of Escherichia coli and Pseudomonas aeruginosa using in silico high-throughput virtual screening and in vitro validation. PLoS One. 2014 Jul 15;9(7):e101840. doi: 10.1371/journal.pone.0101840. eCollection 2014. PubMed PMID: 25025665; PubMed Central PMCID: PMC4099075.
10: Cingoz GS, Verma SK, Gurel E. Hydrogen peroxide-induced antioxidant activities and cardiotonic glycoside accumulation in callus cultures of endemic Digitalis species. Plant Physiol Biochem. 2014 Sep;82:89-94. doi: 10.1016/j.plaphy.2014.05.008. Epub 2014 May 28. PubMed PMID: 24915111.
11: Teng J, Hejazi S, Badr CE, Tannous BA. Systemic anticancer neural stem cells in combination with a cardiac glycoside for glioblastoma therapy. Stem Cells. 2014 Aug;32(8):2021-32. doi: 10.1002/stem.1727. Erratum in: Stem Cells. 2016 Jan;34(1):252. PubMed PMID: 24801379; PubMed Central PMCID: PMC4454401.
12: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Protein-protein interaction network analysis in chronic obstructive pulmonary disease. Lung. 2014 Feb;192(1):87-93. doi: 10.1007/s00408-013-9509-x. Epub 2013 Nov 17. Retraction in: Bao H, Wang J, Zhou D, Han Z, Su L, Zhang Y, Ye X, Xu C, Wang Y, Li Q. Lung. 2015 Oct;193(5):869. PubMed PMID: 24241792.
13: Sahin G, Verma SK, Gurel E. Calcium and magnesium elimination enhances accumulation of cardenolides in callus cultures of endemic Digitalis species of Turkey. Plant Physiol Biochem. 2013 Dec;73:139-43. doi: 10.1016/j.plaphy.2013.09.007. Epub 2013 Sep 24. PubMed PMID: 24095920.
14: Ueda Y, Mishiro K, Yoshida K, Furuta T, Kawabata T. Regioselective diversification of a cardiac glycoside, lanatoside C, by organocatalysis. J Org Chem. 2012 Sep 21;77(18):7850-7. Epub 2012 Sep 4. PubMed PMID: 22870937.
15: Badr CE, Wurdinger T, Nilsson J, Niers JM, Whalen M, Degterev A, Tannous BA. Lanatoside C sensitizes glioblastoma cells to tumor necrosis factor-related apoptosis-inducing ligand and induces an alternative cell death pathway. Neuro Oncol. 2011 Nov;13(11):1213-24. doi: 10.1093/neuonc/nor067. Epub 2011 Jul 13. PubMed PMID: 21757445; PubMed Central PMCID: PMC3199161.
16: Roscani MG, Zanati SG, Magalhães CG, Borges VT, Matsubara BB. Digitalis-like induced arrhythmia in a patient with rheumatic mitral regurgitation complicated by preeclampsia. Hypertens Pregnancy. 2010 Jan;29(2):148-52. doi: 10.3109/10641950902928571. PubMed PMID: 19891530.
17: Pellati F, Bruni R, Bellardi MG, Bertaccini A, Benvenuti S. Optimization and validation of a high-performance liquid chromatography method for the analysis of cardiac glycosides in Digitalis lanata. J Chromatogr A. 2009 Apr 10;1216(15):3260-9. doi: 10.1016/j.chroma.2009.02.042. Epub 2009 Feb 21. PubMed PMID: 19268961.
18: Guillarme D, Grata E, Glauser G, Wolfender JL, Veuthey JL, Rudaz S. Some solutions to obtain very efficient separations in isocratic and gradient modes using small particles size and ultra-high pressure. J Chromatogr A. 2009 Apr 10;1216(15):3232-43. doi: 10.1016/j.chroma.2009.02.032. Epub 2009 Feb 21. PubMed PMID: 19251260.
19: Chen DY, Cao J, Zhu BP. Drug therapy of paroxysmal atrial fibrillation in the elderly over 75 years old. Chin Med Sci J. 2006 Mar;21(1):16-9. PubMed PMID: 16615278.
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PubChem Compound 5351470
Last Modified Nov 11 2021
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